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molecular formula C13H20N2O B8754625 1-(3-Isopropoxyphenyl)piperazine

1-(3-Isopropoxyphenyl)piperazine

Cat. No. B8754625
M. Wt: 220.31 g/mol
InChI Key: FXQBSUBCXFCTEA-UHFFFAOYSA-N
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Patent
US06518273B1

Procedure details

Prepared from 1,1-dimethylethyl 4-(3-hydroxyphenyl)-1-piperazinecarboxylate (Description 21) and 2-iodopropane according to the method of Description 22. 1H NMR (250 MHz, CDCl3) δ1.34 (6H, d, J 6 Hz), 3.63-3.78 (8H, m), 4.51-4.60 (1H, m), 6.78-6.84 (2H, m), and 7.30-7.37 (1H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:13][CH2:12][N:11](C(OC(C)(C)C)=O)[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.I[CH:22]([CH3:24])[CH3:23]>>[CH3:23][CH:22]([O:1][C:2]1[CH:3]=[C:4]([N:8]2[CH2:9][CH2:10][NH:11][CH2:12][CH2:13]2)[CH:5]=[CH:6][CH:7]=1)[CH3:24]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC(C)OC=1C=C(C=CC1)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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